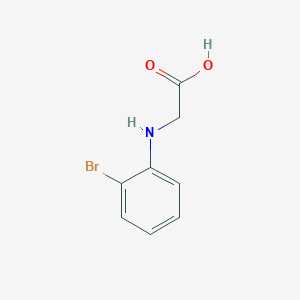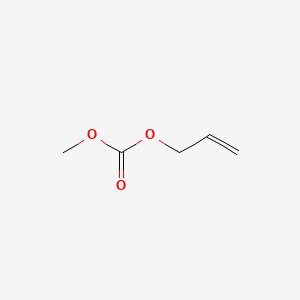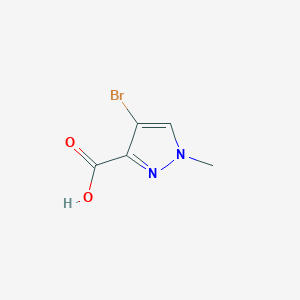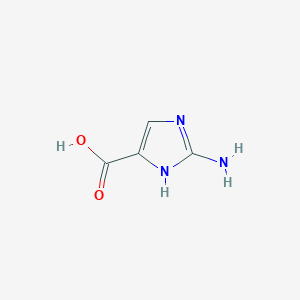
2-((2-溴苯基)氨基)乙酸
描述
2-((2-Bromophenyl)amino)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom and an amino group
科学研究应用
2-((2-Bromophenyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
It is suggested that similar compounds can bind with high affinity to multiple receptors , and it can be used as an inhibitor of mammalian collagenase and elastase .
Mode of Action
It is known that similar compounds can inhibit enzymes such as collagenase and elastase . These enzymes are involved in the breakdown of collagen and elastin, respectively, in various tissues. By inhibiting these enzymes, the compound may help preserve the structural integrity of these tissues.
Biochemical Pathways
Given its potential role as an enzyme inhibitor , it could impact the pathways involving collagen and elastin degradation.
Result of Action
By inhibiting collagenase and elastase, the compound could potentially slow down the degradation of collagen and elastin in tissues .
生化分析
Biochemical Properties
2-((2-Bromophenyl)amino)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit mammalian collagenase and elastase, enzymes involved in the breakdown of collagen and elastin . These interactions suggest that 2-((2-Bromophenyl)amino)acetic acid may have potential therapeutic applications in conditions where inhibition of these enzymes is beneficial.
Cellular Effects
The effects of 2-((2-Bromophenyl)amino)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in mitochondrial function.
Molecular Mechanism
At the molecular level, 2-((2-Bromophenyl)amino)acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of collagenase, preventing the enzyme from breaking down collagen . This inhibition is crucial for its potential therapeutic effects in diseases characterized by excessive collagen degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((2-Bromophenyl)amino)acetic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-((2-Bromophenyl)amino)acetic acid has been associated with sustained inhibition of collagenase activity, suggesting its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of 2-((2-Bromophenyl)amino)acetic acid vary with different dosages in animal models. At low doses, it effectively inhibits collagenase and elastase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-((2-Bromophenyl)amino)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the metabolism of amino acids and fatty acids, leading to changes in their levels within cells . These interactions suggest that 2-((2-Bromophenyl)amino)acetic acid may play a role in regulating energy metabolism and cellular homeostasis.
Transport and Distribution
The transport and distribution of 2-((2-Bromophenyl)amino)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization within cells influences its activity and function, with higher concentrations observed in mitochondria and lysosomes.
Subcellular Localization
2-((2-Bromophenyl)amino)acetic acid is localized to specific subcellular compartments, where it exerts its effects. It is targeted to mitochondria and lysosomes through specific targeting signals and post-translational modifications . This subcellular localization is crucial for its activity, as it allows the compound to interact with enzymes and other biomolecules within these compartments, influencing their function and activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Bromophenyl)amino)acetic acid typically involves the reaction of 2-bromophenylamine with glyoxylic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: 2-((2-Bromophenyl)amino)acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the compound can lead to the formation of 2-((2-bromophenyl)amino)ethanol.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 2-((2-bromophenyl)amino)ethanol.
Substitution: Formation of substituted phenylacetic acid derivatives.
相似化合物的比较
- 2-Bromophenylacetic acid
- 2-Amino-2-phenylacetic acid
- 2-Chlorophenylacetic acid
Comparison: 2-((2-Bromophenyl)amino)acetic acid is unique due to the presence of both a bromine atom and an amino group on the phenyl ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the bromine atom enhances the compound’s reactivity in substitution reactions, while the amino group contributes to its potential biological activities.
属性
IUPAC Name |
2-(2-bromoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQMSUHPXEUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319000 | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40789-38-6 | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338430 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40789-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)












